molecular formula C26H44N2O10S B10754391 Albuterol Sulfate CAS No. 67713-16-0

Albuterol Sulfate

Cat. No.: B10754391
CAS No.: 67713-16-0
M. Wt: 576.7 g/mol
InChI Key: BNPSSFBOAGDEEL-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Albuterol Sulfate undergoes various chemical reactions, including:

    Oxidation: Conversion to its sulfate ester form.

    Reduction: Reduction of intermediates during synthesis.

    Substitution: Involvement in reactions where functional groups are substituted.

Common Reagents and Conditions:

    Oxidation: Reagents such as sulfuric acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride.

    Substitution: Various organic solvents and catalysts.

Major Products Formed: The major product formed from these reactions is this compound itself, with intermediates such as arylglyoxals and arylethanolamines being crucial in the synthesis process .

Mechanism of Action

Albuterol Sulfate acts as a selective beta-2 adrenergic receptor agonist. It stimulates beta-2 receptors in the smooth muscle of the bronchi and bronchioles, leading to muscle relaxation and bronchodilation. This action increases airflow to the lungs, providing relief from bronchospasm . The compound is metabolized in the liver and excreted primarily through urine .

Comparison with Similar Compounds

Uniqueness of Albuterol Sulfate: this compound is unique due to its balanced efficacy and safety profile. It is widely used due to its rapid onset of action and effectiveness in relieving acute bronchospasm. Compared to Levalbuterol, it is more cost-effective, making it a preferred choice in many clinical settings .

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPSSFBOAGDEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881180
Record name Albuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51022-70-9
Record name Albuterol sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBUTEROL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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